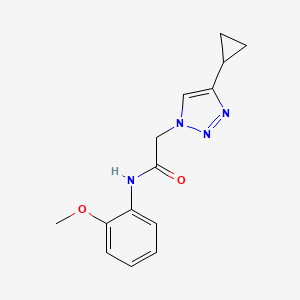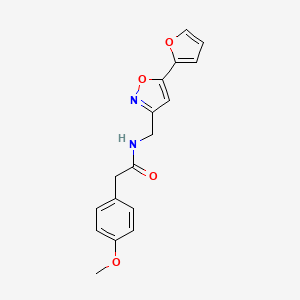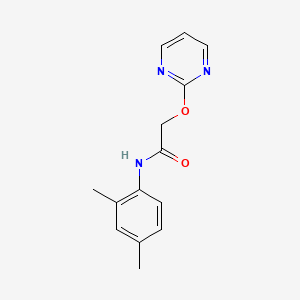
N-(cyclohexylmethyl)guanidine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(cyclohexylmethyl)guanidine hydroiodide” is a chemical compound . It is a strong organic base . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis
The molecular formula of this compound is C8H18IN3 . The InChI code is 1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H .Chemical Reactions Analysis
The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .科学的研究の応用
N-(cyclohexylmethyl)guanidine hydroiodide has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. It has also been used as a catalyst in the synthesis of other organic compounds, such as amides, esters, and ethers. Additionally, this compound has been studied for its potential biological applications, such as its ability to modulate the activity of enzymes, receptors, and other proteins.
作用機序
N-(cyclohexylmethyl)guanidine hydroiodide has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors. It has been shown to act as an agonist or antagonist of various proteins, depending on the concentration and type of protein. Additionally, it has been shown to bind to and modulate the activity of a variety of enzymes, including proteases and phosphatases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, which can have a variety of effects on biological systems. It has been shown to have anti-inflammatory and anti-cancer effects in animal models, as well as potential anti-diabetic effects. Additionally, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to modulate the activity of the immune system.
実験室実験の利点と制限
N-(cyclohexylmethyl)guanidine hydroiodide has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety protocols when working with this compound in the laboratory.
将来の方向性
There are a number of potential future directions for research on N-(cyclohexylmethyl)guanidine hydroiodide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential as a therapeutic agent, such as its potential to act as an anti-inflammatory or anti-cancer drug. Additionally, further research could be done to explore its potential as a neurotransmitter in the brain. Finally, further research could be done to explore its potential as a catalyst in the synthesis of other organic compounds.
合成法
N-(cyclohexylmethyl)guanidine hydroiodide can be synthesized using a variety of methods, but the most commonly used method is the reaction of an amine and an alkyl halide. In this reaction, the amine is reacted with the alkyl halide to form an alkyl amine, which is then reacted with hydroiodic acid to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
特性
IUPAC Name |
2-(cyclohexylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRLBHWXQWZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
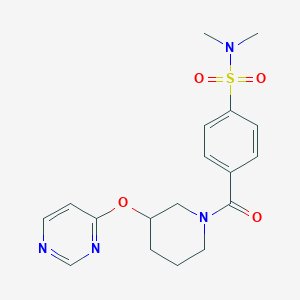
![1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787041.png)
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)
![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)
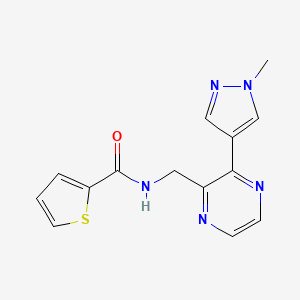
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
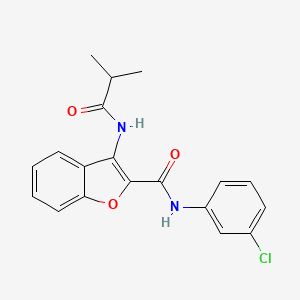
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
